
(1Z)-3,4,5,6,7,8-Hexahydro-1,2-diazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,2-diazacyclooct-1-ene is an organic compound that belongs to the class of diazacycloalkenes. This compound is characterized by a unique structure where two nitrogen atoms are incorporated into an eight-membered ring with a double bond between the first and second carbon atoms. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-diazacyclooct-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diaminooctane with a dehydrating agent to form the desired diazacyclooctene ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for (E)-1,2-diazacyclooct-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,2-diazacyclooct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to the formation of saturated diazacyclooctane derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated diazacyclooctane compounds.
Aplicaciones Científicas De Investigación
(E)-1,2-diazacyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving nitrogen-containing heterocycles.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (E)-1,2-diazacyclooct-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include those related to nitrogen metabolism or redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-diazacyclohept-1-ene: A seven-membered ring analog with similar reactivity but different steric and electronic properties.
1,2-diazacyclonon-1-ene: A nine-membered ring analog that may exhibit different conformational preferences and reactivity.
1,2-diazacyclodec-1-ene: A ten-membered ring analog with potentially different biological activity and chemical properties.
Uniqueness
(E)-1,2-diazacyclooct-1-ene is unique due to its eight-membered ring structure, which provides a balance between ring strain and flexibility. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
Propiedades
Número CAS |
40236-56-4 |
|---|---|
Fórmula molecular |
C6H12N2 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
3,4,5,6,7,8-hexahydrodiazocine |
InChI |
InChI=1S/C6H12N2/c1-2-4-6-8-7-5-3-1/h1-6H2 |
Clave InChI |
UHPDPQPPEHSQRR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN=NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


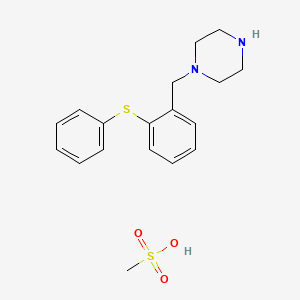
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
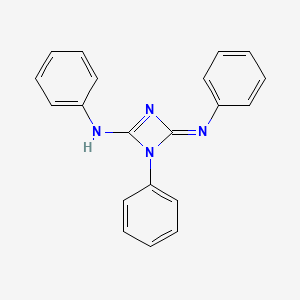
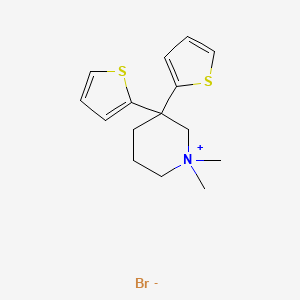
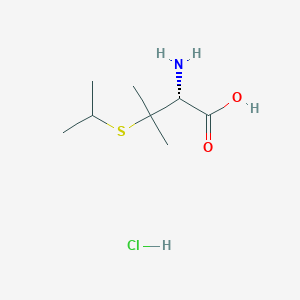
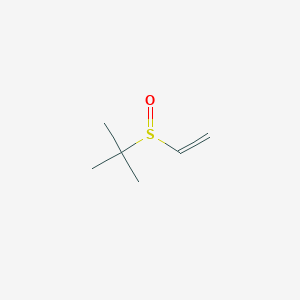
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)


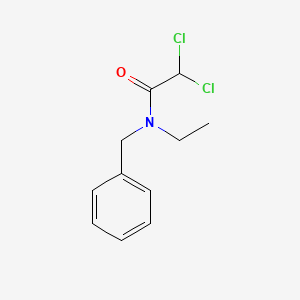
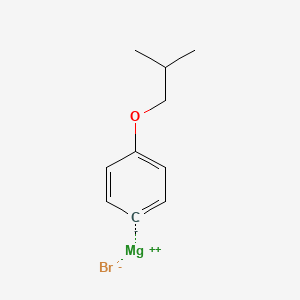
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
